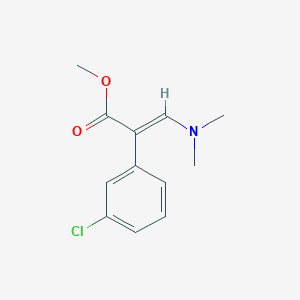
methyl (E)-2-(3-chlorophenyl)-3-(dimethylamino)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of propiophenone, which is a class of compounds known as aryl alkyl ketones . These are organic compounds containing an alkyl group attached to the carbonyl carbon atom of a ketone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a similar compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was synthesized by reacting the model ester with acetic anhydride or trichloroacetonitrile .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has advanced with ligands like [18F]FDDNP, which have chlorophenyl and dimethylamino groups. These are used to measure amyloid in vivo in Alzheimer's disease patients. A significant difference in PIB retention between mild patients and controls was observed, aiding early disease detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Sorption of Phenoxy Herbicides
The sorption of phenoxy herbicides like 2,4-D on soil and organic matter involves chlorophenyl compounds. The study outlines the influence of soil parameters on herbicide sorption and highlights the relevance of organic matter and iron oxides as primary sorbents. This research provides insight into environmental safety and herbicide application practices (Werner et al., 2012).
Environmental Impact of Chlorophenols
Chlorophenols, including 3-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. The study reviews their contamination, persistence, and bioaccumulation in the environment, underlining the importance of understanding these compounds' behaviors to mitigate their impact (Krijgsheld & Gen, 1986).
Electrochemical Surface Finishing and Energy Storage
Room-temperature ionic liquids containing chloroaluminate and polarizable molecules like dimethylsulfone demonstrate potential in electroplating and energy storage technologies. This review highlights their applications and advancements in electrochemical technology, emphasizing the versatility and efficiency of these compounds in modern industrial processes (Tsuda, Stafford, & Hussey, 2017).
Development of Antithrombotic Drugs
The synthesis of (S)-clopidogrel, an antithrombotic drug, involves chlorophenyl compounds. The review focuses on synthetic methodologies for (S)-clopidogrel, highlighting the importance of chlorophenyl in medicinal chemistry for creating effective therapies against thrombotic diseases (Saeed et al., 2017).
Properties
IUPAC Name |
methyl (E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQYIGYXJTTZFX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC(=CC=C1)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)
![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)

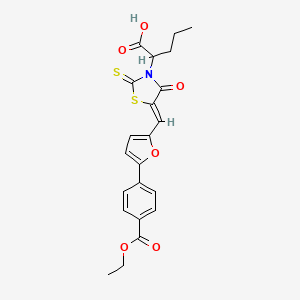
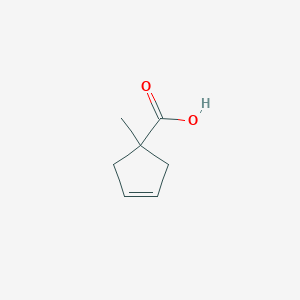
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)
![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)
![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)
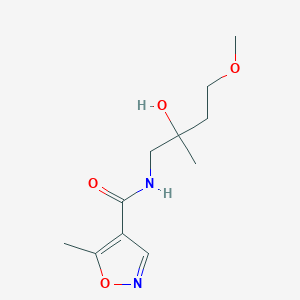
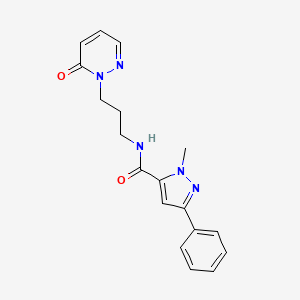
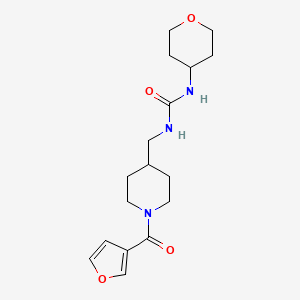

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)
